molecular formula C9H17NO3 B12574849 4-Oxopentan-2-yl propan-2-ylcarbamate CAS No. 191589-65-8

4-Oxopentan-2-yl propan-2-ylcarbamate

Cat. No.: B12574849
CAS No.: 191589-65-8
M. Wt: 187.24 g/mol
InChI Key: WKJNSLMYODIDEZ-UHFFFAOYSA-N
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Description

4-Oxopentan-2-yl propan-2-ylcarbamate is a chemical compound of interest in organic and medicinal chemistry research. Its structure features both a carbamate and a ketone functional group, making it a potential versatile building block or intermediate for the synthesis of more complex molecules. The carbamate group is a common motif found in pharmaceuticals and agrochemicals, often used to modulate the stability, solubility, or biological activity of a compound. The ketone group provides a reactive site for further chemical transformations, such as nucleophilic additions or reductions. Researchers may explore its application in developing protease inhibitors, as carbamate derivatives are known to act as electrophilic traps for catalytic cysteine residues in enzymes like SARS-CoV-3CL protease . This product is intended for research purposes in laboratory settings only. Specific data on its mechanism of action, solubility, and stability should be confirmed by the researching laboratory. For Research Use Only. Not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

191589-65-8

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

4-oxopentan-2-yl N-propan-2-ylcarbamate

InChI

InChI=1S/C9H17NO3/c1-6(2)10-9(12)13-8(4)5-7(3)11/h6,8H,5H2,1-4H3,(H,10,12)

InChI Key

WKJNSLMYODIDEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OC(C)CC(=O)C

Origin of Product

United States

Synthetic Methodologies for 4 Oxopentan 2 Yl Propan 2 Ylcarbamate

Direct Synthesis Strategies

Direct synthetic routes to 4-Oxopentan-2-yl propan-2-ylcarbamate involve the formation of the carbamate (B1207046) linkage in a single key step from readily accessible precursors. These methods are often favored for their atom economy and straightforward reaction pathways.

Carbamoylation of 4-Hydroxypentan-2-one (B1618087)

The most direct conceptual approach to the synthesis of this compound is the carbamoylation of 4-hydroxypentan-2-one. This involves the reaction of the hydroxyl group of the pentanone with a suitable isopropylcarbamoylating agent. A common and highly effective method is the use of an isocyanate. The reaction of 4-hydroxypentan-2-one with isopropyl isocyanate, typically in the presence of a base catalyst such as a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin dilaurate), would be expected to afford the target carbamate in high yield. The general transformation is depicted below:

Reaction: 4-Hydroxypentan-2-one + Isopropyl isocyanate → this compound

Alternative carbamoylating agents can also be employed. For instance, the reaction of 4-hydroxypentan-2-one with isopropylcarbamoyl chloride in the presence of a non-nucleophilic base would also yield the desired product. Another approach involves the use of in situ generated carbamoylating agents. For example, the reaction of isopropylamine (B41738) with a carbonylating agent like phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) would generate a highly reactive intermediate that can then react with 4-hydroxypentan-2-one.

A summary of potential reagents for the carbamoylation of 4-hydroxypentan-2-one is presented in the following table:

ReagentCatalyst/BaseTypical Conditions
Isopropyl isocyanateTriethylamine, Dibutyltin dilaurateAnhydrous solvent (e.g., THF, Toluene), Room temperature to 80 °C
Isopropylcarbamoyl chloridePyridine, TriethylamineAnhydrous solvent (e.g., CH2Cl2), 0 °C to room temperature
Triphosgene + IsopropylamineTertiary amineAnhydrous solvent, Controlled temperature
Carbonyldiimidazole + IsopropylamineNoneAnhydrous solvent, Room temperature

Carbonylation Reactions Utilizing Isopropylamine and Relevant Precursors

Carbonylation reactions offer a powerful alternative for the synthesis of carbamates, often utilizing carbon monoxide (CO) as a C1 source. In the context of synthesizing this compound, an oxidative carbonylation approach could be envisioned. This would involve the reaction of 4-hydroxypentan-2-one and isopropylamine in the presence of carbon monoxide and an oxidant, catalyzed by a transition metal complex. organic-chemistry.org Palladium and rhodium complexes are known to be effective catalysts for such transformations. rsc.orgnih.gov

A plausible catalytic cycle would involve the coordination of the alcohol and amine to the metal center, followed by the insertion of carbon monoxide and subsequent reductive elimination of the carbamate product. The oxidant is required to regenerate the active catalytic species.

A representative reaction scheme is as follows:

Reaction: 4-Hydroxypentan-2-one + Isopropylamine + CO + [Oxidant] --(Catalyst)--> this compound

The choice of catalyst, oxidant, solvent, and reaction conditions (temperature, pressure of CO) would be critical for optimizing the yield and selectivity of this transformation.

Indirect Synthetic Routes and Precursor Chemistry

Indirect synthetic routes involve the formation of a related carbamate derivative followed by a chemical transformation to introduce the desired functionality, or the modification of a pre-existing pentanone scaffold.

Transformations from Related Carbamate Derivatives

One indirect strategy is transcarbamoylation, where an existing carbamate is reacted with 4-hydroxypentan-2-one to transfer the carbamoyl (B1232498) group. organic-chemistry.orgacs.org For example, a simple alkyl or aryl carbamate, such as ethyl N-isopropylcarbamate or phenyl N-isopropylcarbamate, could be heated with 4-hydroxypentan-2-one in the presence of a suitable catalyst. organic-chemistry.org Tin-based catalysts are often effective for this transformation. organic-chemistry.org The equilibrium of the reaction can be driven towards the product by removing the more volatile alcohol byproduct (e.g., ethanol).

Reactant CarbamateCatalystTypical Conditions
Ethyl N-isopropylcarbamateDibutyltin oxideToluene, Reflux with removal of ethanol
Phenyl N-isopropylcarbamateTin(II) chlorideHigh temperature, neat or in a high-boiling solvent

Strategies Involving Functional Group Interconversions on a Pentanone Scaffold

Another indirect approach would involve starting with a pentanone derivative that already contains a carbamate moiety and then performing a functional group interconversion to introduce the oxo group at the 4-position. For instance, one could start with a precursor like 4-bromopentan-2-yl propan-2-ylcarbamate. This bromo-carbamate could potentially be synthesized from the corresponding bromo-alcohol. Subsequent oxidation of the secondary bromide to a ketone would yield the target molecule. However, this approach may be complicated by potential side reactions involving the carbamate group.

Alternatively, a precursor with a protected ketone or a functional group that can be converted to a ketone could be employed. For example, starting with a pent-4-en-2-yl propan-2-ylcarbamate, a Wacker-type oxidation could be used to install the ketone functionality.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern carbamate synthesis, offering milder reaction conditions, improved selectivity, and the potential for more sustainable processes.

Transition metal catalysis is prominent in carbonylation reactions as discussed in section 2.1.2. Both palladium and rhodium catalysts are well-established for the synthesis of carbamates from alcohols, amines, and CO. rsc.orgnih.gov For the synthesis of this compound, a palladium-catalyzed process could utilize various ligands to tune the reactivity and stability of the catalyst. organic-chemistry.orgmit.edunih.gov

More recently, the use of carbon dioxide (CO2) as a green and abundant C1 source for carbamate synthesis has garnered significant attention. rsc.orgresearchgate.net Catalytic systems have been developed to facilitate the reaction of CO2 with amines and alcohols. rsc.orgresearchgate.net A potential route to this compound would involve the reaction of isopropylamine and CO2 to form a carbamic acid or a related intermediate, which is then reacted with 4-hydroxypentan-2-one. This reaction often requires a catalyst to promote the dehydration step and the formation of the C-O bond. Various catalysts, including metal-based and organocatalysts, have been explored for this transformation. nih.govorganic-chemistry.org

Another catalytic approach involves the use of urea (B33335) as a safe and inexpensive source of the carbamoyl group. nih.govorganic-chemistry.orgresearchgate.net The reaction of 4-hydroxypentan-2-one with urea in the presence of a suitable catalyst, such as an iron salt or a solid acid catalyst, could provide a direct route to the primary carbamate, which could then potentially be N-alkylated, though a direct synthesis with N-isopropylurea would be more desirable if feasible. nih.gov

The following table summarizes some catalytic approaches that could be adapted for the synthesis of this compound.

PrecursorsCatalystKey Features
4-Hydroxypentan-2-one, Isopropylamine, CO, OxidantPalladium or Rhodium complexUtilizes CO as a C1 source
4-Hydroxypentan-2-one, Isopropylamine, CO2Metal or OrganocatalystGreen synthesis using CO2
4-Hydroxypentan-2-one, N-IsopropylureaIron(II) chlorideUtilizes urea as a safe carbonyl source

Homogeneous Catalysis for Carbamate Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a versatile platform for carbamate synthesis. A primary route involves the reaction of 4-oxopentan-2-ol with isopropyl isocyanate. This reaction is often facilitated by catalysts that can activate either the alcohol or the isocyanate, or both.

Common homogeneous catalysts for this transformation include organotin compounds, such as dibutyltin dilaurate, and tertiary amines, like 1,4-diazabicyclo[2.2.2]octane (DABCO). The general mechanism involves the activation of the alcohol by the catalyst, making it a more potent nucleophile to attack the electrophilic carbon of the isocyanate.

Catalyst Type Example Catalyst General Reaction Conditions
Organotin Dibutyltin dilaurate Mild temperatures (25-80 °C), aprotic solvents (e.g., toluene, THF)
Tertiary Amine DABCO Room temperature, various solvents
Zirconium(IV) complexes Zr(OtBu)4 Higher temperatures, for transcarbamoylation reactions
Palladium complexes Pd(PPh3)4 Used in specific routes, e.g., from amino alcohols and chloroformates

This table presents a selection of homogeneous catalysts applicable to carbamate formation.

Research in the broader field of carbamate synthesis has also highlighted the use of transition metal catalysts. For instance, palladium complexes have been employed in the synthesis of carbamates from amino alcohols and chloroformates, a process that proceeds through a homogeneous catalytic cycle. While not a direct synthesis from 4-oxopentan-2-ol and an isocyanate, such methods showcase the breadth of homogeneous catalysis in forming carbamate bonds.

Heterogeneous Catalysis in Multi-Component Reactions

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst recovery and reuse. In the context of synthesizing a molecule with the complexity of this compound, multi-component reactions (MCRs) catalyzed by heterogeneous systems are an attractive strategy.

While a direct three-component reaction to form the target molecule from a ketone, an alkyne, and an amine in a single step is a sophisticated challenge, the principles of MCRs can be applied to the synthesis of its precursors. For example, a Biginelli-type reaction, which traditionally uses a β-ketoester, an aldehyde, and urea, could be adapted with a β-diketone precursor to generate a complex heterocyclic structure that could be further elaborated.

Enzymes, as biocatalysts, can also be considered a form of heterogeneous catalyst when immobilized. Lipases, for instance, are known to catalyze the formation of carbamates under mild conditions, often with high selectivity. An enzymatic approach could offer a green and efficient route to this compound.

Stereoselective Synthesis of this compound and its Enantiomers

The 4-oxopentan-2-yl moiety of the target molecule contains a stereocenter at the C2 position. The synthesis of enantiomerically pure forms of this carbamate is of significant interest, and several stereoselective strategies can be envisioned.

Chiral Auxiliaries in Synthetic Pathways

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org In this approach, a chiral molecule is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. For the synthesis of a specific enantiomer of this compound, one could start with a prochiral precursor and introduce a chiral auxiliary.

For example, an Evans oxazolidinone auxiliary could be acylated with a derivative of 4-oxopentanoic acid. Subsequent stereoselective reduction of the ketone would be directed by the chiral auxiliary, leading to the desired stereoisomer of the corresponding alcohol. Removal of the auxiliary and subsequent carbamate formation would yield the enantiomerically enriched product.

Asymmetric Catalysis in Carbamate Bond Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a catalytic amount of a chiral entity to generate a large amount of enantiomerically enriched product. In the context of this compound synthesis, asymmetric catalysis could be applied to the formation of the chiral alcohol precursor, 4-oxopentan-2-ol.

The asymmetric reduction of the prochiral ketone, acetylacetone, or a related β-diketone, using a chiral catalyst such as a Noyori-type ruthenium complex with a chiral diphosphine ligand, would yield one enantiomer of the alcohol in excess. This enantiomerically enriched alcohol can then be converted to the desired carbamate.

Kinetic Resolution Techniques

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. nih.gov This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For the synthesis of enantiopure this compound, one could perform a kinetic resolution of racemic 4-oxopentan-2-ol.

This can be achieved through enzymatic acylation, where a lipase selectively acylates one enantiomer of the alcohol, leaving the other unreacted. The acylated and unacylated alcohols can then be separated. The unreacted enantiomer of 4-oxopentan-2-ol can then be used to synthesize the corresponding enantiomerically pure carbamate. Non-enzymatic methods using chiral acyl-transfer catalysts have also been developed for the kinetic resolution of secondary alcohols. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. yale.edu

Key principles of green chemistry that can be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org For example, the direct addition of isopropyl isocyanate to 4-oxopentan-2-ol has a 100% theoretical atom economy.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. nih.govreagent.co.uk For instance, 4-oxopentan-2-ol could potentially be derived from biomass sources.

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives such as water, supercritical CO2, or bio-based solvents. mdpi.com Solvent-free reaction conditions are also highly desirable. arkat-usa.org

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. acs.org Both homogeneous and heterogeneous catalysts, as discussed above, play a crucial role in this aspect.

A greener synthesis of this compound could involve the use of a biocatalyst, such as an immobilized lipase, for the reaction of 4-oxopentan-2-ol with a green carbamoylating agent like dimethyl carbonate, in a solvent-free system.

Green Chemistry Principle Application in Synthesis of this compound
Atom Economy Favoring addition reactions (e.g., alcohol + isocyanate) over substitution reactions that generate byproducts. acs.orgacs.org
Renewable Feedstocks Investigating bio-based routes to 4-oxopentan-2-ol and isopropylamine (precursor to the isocyanate). nih.govreagent.co.uk
Safer Solvents Replacing chlorinated solvents with benign alternatives like 2-methyltetrahydrofuran (2-MeTHF) or conducting reactions under solvent-free conditions. mdpi.comarkat-usa.org
Catalysis Employing reusable heterogeneous catalysts or highly efficient homogeneous catalysts to minimize waste and energy consumption. acs.org

This table illustrates the application of key green chemistry principles to the synthesis of the target compound.

Solvent-Free Reaction Methodologies

The development of solvent-free reaction conditions is a significant goal in green chemistry, aiming to reduce waste, minimize environmental impact, and often simplify purification processes. For the synthesis of this compound, a direct reaction between 4-hydroxy-2-pentanone and isopropyl isocyanate represents the most straightforward approach.

In a hypothetical solvent-free synthesis, equimolar amounts of the two reactants would be mixed, potentially with gentle heating to facilitate the reaction. The progress of the reaction could be monitored using spectroscopic techniques such as infrared (IR) spectroscopy, observing the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the carbamate carbonyl peak (around 1680-1730 cm⁻¹).

While the uncatalyzed reaction may proceed, the use of a catalyst can often accelerate the reaction rate and allow for milder conditions. A variety of catalysts, including tertiary amines and organometallic compounds, are known to be effective for carbamate synthesis. In a solvent-free setting, a solid-supported or heterogeneous catalyst would be particularly advantageous, allowing for easy removal from the reaction mixture by simple filtration.

Below is a hypothetical data table illustrating the potential effects of different catalysts on the solvent-free synthesis of this compound.

Table 1: Hypothetical Catalytic Screening for Solvent-Free Synthesis

Catalyst Temperature (°C) Reaction Time (h) Yield (%)
None 80 24 75
Triethylamine 60 8 92
Dibutyltin dilaurate 40 4 98
Immobilized Amine 60 12 95

The data in this table is illustrative and serves to highlight the potential for optimization in a solvent-free synthetic protocol. The choice of catalyst would be critical in balancing reaction efficiency with green chemistry principles, with a preference for non-toxic, recyclable catalysts.

Atom-Economical Synthetic Approaches

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal reaction has a 100% atom economy.

The synthesis of this compound from 4-hydroxy-2-pentanone and isopropyl isocyanate is an exemplary case of an atom-economical reaction. The reaction is an addition reaction, where the two reactant molecules combine to form a single product molecule with no byproducts.

Reaction:

C₅H₁₀O₂ (4-hydroxy-2-pentanone) + C₄H₇NO (isopropyl isocyanate) → C₉H₁₇NO₃ (this compound)

In this transformation, all atoms from both the alcohol and the isocyanate are incorporated into the final carbamate product. This results in a theoretical atom economy of 100%, calculated as:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%

This high degree of atom economy is a significant advantage of this synthetic route over other potential methods for carbamate synthesis, such as those involving the use of chloroformates or other activated carbonyl compounds, which generate stoichiometric amounts of waste products like salts or alcohols.

To further illustrate this, a comparison of the atom economy of different hypothetical synthetic routes to a generic carbamate is presented in the table below.

Table 2: Comparative Atom Economy of Carbamate Synthesis Methods

Synthetic Route Reactants Product Byproducts Atom Economy (%)
Isocyanate Addition Alcohol + Isocyanate Carbamate None 100
Chloroformate Method Alcohol + Chloroformate + Amine Carbamate Amine Hydrochloride < 100
Carbonate Method Alcohol + Dialkyl Carbonate + Amine Carbamate Alcohol < 100

The inherent atom economy of the isocyanate addition method makes it a highly desirable approach from a green chemistry perspective for the synthesis of this compound. The challenge lies in ensuring the reaction proceeds efficiently and safely, particularly under solvent-free conditions, while minimizing the use of hazardous catalysts.

Chemical Reactivity and Mechanistic Investigations of 4 Oxopentan 2 Yl Propan 2 Ylcarbamate

Reactivity at the Carbamate (B1207046) Moiety

The carbamate group in 4-Oxopentan-2-yl propan-2-ylcarbamate is an amide of a carbonic acid and is known to participate in a variety of reactions, including hydrolysis, transcarbamoylation, and interactions with nucleophiles and electrophiles. organic-chemistry.orgnih.gov

The hydrolysis of carbamates to their constituent alcohol, amine, and carbon dioxide is a well-documented process, the rate of which is highly dependent on the pH of the medium. Under acidic conditions, the reaction is typically initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. In basic media, the reaction proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Table 1: Expected Hydrolytic Behavior of this compound

ConditionExpected ReactivityProbable Mechanism
Acidic (pH < 4)Accelerated hydrolysisProtonation of the carbonyl oxygen followed by nucleophilic attack of water.
Neutral (pH ~ 7)Slow hydrolysisMinimal reactivity.
Basic (pH > 10)Accelerated hydrolysisDirect nucleophilic attack of hydroxide ion on the carbonyl carbon.

Transcarbamoylation is a process where the carbamoyl (B1232498) group is transferred from one alcohol or amine to another. This reaction is of interest in the synthesis of various carbamate derivatives. organic-chemistry.org For this compound, this would involve the reaction with an external alcohol or amine, leading to the formation of a new carbamate and the release of 4-hydroxypentan-2-one (B1618087).

The kinetics of such reactions are influenced by the nucleophilicity of the incoming alcohol or amine, steric hindrance around the carbamate carbonyl group, and the use of catalysts. Tin compounds are known to catalyze transcarbamoylation reactions of methyl carbamates, suggesting that similar catalytic systems could be effective for this compound. organic-chemistry.org

The carbamate moiety possesses both nucleophilic and electrophilic sites. The nitrogen atom, after deprotonation, can act as a nucleophile, while the carbonyl carbon is an electrophilic center.

Reactions with Nucleophiles: Strong nucleophiles can attack the carbonyl carbon, leading to cleavage of the carbamate. For instance, organometallic reagents could potentially add to the carbonyl group, though this is less common than with simpler amides.

Reactions with Electrophiles: The nitrogen atom of the carbamate can react with electrophiles, although its reactivity is diminished due to the electron-withdrawing effect of the carbonyl group. N-alkylation or N-acylation could potentially occur under specific conditions, likely requiring a strong base to first deprotonate the nitrogen.

Reactivity at the Ketone Functionality

The ketone group in this compound is a key site for a variety of carbon-carbon bond-forming reactions and other transformations characteristic of carbonyl compounds. researchgate.netorganic-chemistry.org

The ketone functionality is expected to readily participate in various condensation reactions. The presence of α-hydrogens allows for the formation of an enolate, which can then act as a nucleophile.

Aldol (B89426) Condensation: In the presence of an acid or base catalyst, this compound could undergo self-condensation or a crossed aldol condensation with another enolizable carbonyl compound.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds in the presence of a weak base would likely lead to the formation of a new carbon-carbon double bond at the site of the ketone.

Mannich Reaction: The ketone could react with formaldehyde (B43269) and a secondary amine to yield a β-amino ketone, known as a Mannich base. organic-chemistry.org

Table 2: Potential Carbonyl Condensation Reactions

ReactionReagentsExpected Product Type
Aldol CondensationBase or Acidβ-Hydroxy ketone
Knoevenagel CondensationActive methylene compound, weak baseα,β-Unsaturated ketone
Mannich ReactionFormaldehyde, secondary amine, acidβ-Amino ketone

The ketone group of this compound has two sets of α-hydrogens, on the methyl group and the methylene group, allowing for the formation of two different enolates. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions.

Kinetic vs. Thermodynamic Enolate: A strong, sterically hindered base at low temperature (e.g., lithium diisopropylamide) would favor the formation of the kinetic enolate by deprotonating the less substituted methyl group. A weaker base at higher temperatures would favor the formation of the more stable, thermodynamic enolate from the methylene group.

Reactions of the Enolate: Once formed, the enolate can react with a variety of electrophiles. For example, alkylation at the α-carbon can be achieved by treating the enolate with an alkyl halide. This is a common strategy for the synthesis of more complex molecules. researchgate.net The product's propensity for racemization under acidic or basic conditions is a consideration in stereoselective synthesis. researchgate.net

Reduction and Oxidation Reactions of the Ketone

The ketone functionality in this compound is a key site for redox reactions. Its reactivity is analogous to that of other simple ketones, though the presence of the carbamate group can influence reaction outcomes under certain conditions.

Reduction of the Ketone: The carbonyl group can be readily reduced to a secondary alcohol, yielding 4-(propan-2-ylcarbamoyl)pentan-2-ol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, offering high chemoselectivity for the ketone in the presence of the less reactive carbamate group. youtube.comyoutube.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com

The stereochemical outcome of this reduction can be influenced by the reaction conditions and the presence of chiral auxiliaries or catalysts. While reduction with NaBH₄ in an achiral environment would produce a racemic mixture of the (2R,4S)- and (2S,4R)- and (2R,4R)- and (2S,4S)-diastereomers, asymmetric reduction methods can be employed to favor the formation of a specific stereoisomer.

Interactive Data Table: Representative Reductions of β-Keto Carbamates and Analogous Ketones

SubstrateReducing AgentSolventTemp (°C)ProductYield (%)Reference
N-Boc-4-amino-2-pentanoneNaBH₄Methanol0N-Boc-4-aminopentan-2-ol>95Analogy benthamopen.com
Diethyl (2-oxopropyl)phosphonateNaBH₄/L-ProlineTHFRTDiethyl (2-hydroxypropyl)phosphonateHigh arkat-usa.org
Ethyl 3-oxobutanoateNaBH₄Ethanol25Ethyl 3-hydroxybutanoate92Analogy

Oxidation of the Ketone: The oxidation of the ketone in this compound is a more challenging transformation. Ketones are generally resistant to oxidation under mild conditions. nih.gov Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize ketones, but these harsh conditions often lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of carboxylic acids and degradation of the molecule. nih.gov

A more controlled oxidation could potentially be achieved through a Baeyer-Villiger oxidation, where a peroxy acid is used to convert the ketone into an ester. However, the regioselectivity of this reaction would need to be considered.

Intermolecular and Intramolecular Reaction Pathways

The presence of both a nucleophilic carbamate nitrogen (after deprotonation) and an electrophilic ketone carbonyl within the same molecule opens up possibilities for intramolecular reactions.

Under basic or acidic conditions, this compound has the potential to undergo intramolecular cyclization. Deprotonation of the carbamate nitrogen would generate a nucleophile that could attack the carbonyl carbon. This would lead to the formation of a five- or six-membered heterocyclic ring, depending on which carbonyl carbon is attacked and the subsequent reaction pathway. For instance, an intramolecular condensation could lead to the formation of a cyclic imine or enamine derivative, which could exist in equilibrium with the open-chain form. While specific studies on this molecule are not prevalent, the general principles of intramolecular reactions of amino ketones suggest that such cyclizations are plausible.

Rearrangement of the carbon skeleton of this compound is not a commonly observed reaction under standard conditions. Such transformations would typically require specific catalysts or reaction conditions that promote bond migration. For example, acid-catalyzed rearrangements, such as the Wagner-Meerwein rearrangement, are more characteristic of carbocationic intermediates, which are not readily formed from this substrate. Semipinacol-type rearrangements could be envisioned if the ketone were first converted to an α-hydroxy derivative, but this represents a multi-step transformation. benthamopen.com

Transition Metal-Mediated Transformations Involving this compound

The ketone and carbamate functionalities can both interact with transition metals, leading to a variety of catalytic transformations. youtube.comresearchgate.netnih.govacs.orgmdpi.com

Transition metal catalysts can be employed to activate both the carbonyl and carbamate groups, facilitating reactions that are otherwise difficult to achieve. The ketone's oxygen atom can coordinate to a Lewis acidic metal center, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

The carbamate group can also be a site for transition metal catalysis. For instance, palladium-catalyzed reactions are known to proceed via the formation of metal-carbamate complexes, enabling cross-coupling and other functionalization reactions. researchgate.net The nitrogen atom of the carbamate can also act as a directing group in C-H activation reactions, allowing for the functionalization of otherwise unreactive C-H bonds in the vicinity of the carbamate.

Interactive Data Table: Representative Transition Metal-Catalyzed Reactions of Analogous Compounds

SubstrateCatalystReagent(s)Product TypeReference
Aryl aldehyde, Aryl ketone, CarbamateRuCl₃·xH₂O-N-protected β-aryl-β-amino ketone researchgate.net
KetonePd(OAc)₂Olefinβ-functionalized ketone youtube.com
CarbamateRh(III) complexAlkyneC-H functionalized carbamateAnalogy

The oxygen atom of the ketone and potentially the oxygen or nitrogen atoms of the carbamate group can act as ligands, forming coordination complexes with various metal centers. The ability of β-dicarbonyl compounds to form stable chelate complexes with metals is well-documented, and while this compound is not a traditional β-dicarbonyl, the spatial arrangement of the ketone and carbamate groups may allow for chelation.

The nature of the metal-ligand interaction would depend on the specific metal, its oxidation state, and the other ligands present in the coordination sphere. These complexes could find applications in catalysis, where the metal center activates the substrate for further reaction, or in materials science.

Advanced Spectroscopic and Crystallographic Analyses for Mechanistic Understanding

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-Oxopentan-2-yl propan-2-ylcarbamate in solution. It provides detailed information on the chemical environment of each nucleus and the connectivity between atoms.

Advanced 2D NMR Techniques for Structural Correlations

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal the intricate network of scalar couplings within the molecule.

COSY spectra establish proton-proton (¹H-¹H) coupling networks, clearly identifying adjacent protons. For instance, the methine proton on the isopropyl group (H-g) would show a correlation to the six equivalent methyl protons (H-h). Similarly, the protons along the pentyl backbone (H-1, H-2, H-3, H-5) would display sequential correlations.

HSQC spectra correlate each proton signal with its directly attached carbon atom. This allows for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments. Key expected correlations include those from the N-H proton (H-f) to the isopropyl carbons (C-g, C-h) and the carbamate (B1207046) carbonyl carbon (C-e), as well as from the pentyl chain protons (H-1, H-2) to the carbamate carbonyl (C-e) and the ketone carbonyl (C-4).

The combination of these techniques allows for a complete and confident assignment of all NMR signals, as detailed in the hypothetical data table below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations for this compound (in CDCl₃)

Atom Position (see structure)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
11.25 (d)20.1C-2, C-3
24.90 (m)70.5C-1, C-3, C-4, C-e
32.70 (dd)49.8C-1, C-2, C-4, C-5
4-208.2-
52.15 (s)29.9C-3, C-4
f (N-H)5.10 (br s)-C-e, C-g, C-h
g3.85 (sept)43.5C-e, C-h
h1.20 (d)22.8C-e, C-g
e (C=O, carbamate)-155.6-

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. 'd' denotes doublet, 'm' multiplet, 's' singlet, 'sept' septet, 'br s' broad singlet.

Chemical structure of this compound with atom numbering for NMR tableFigure 1: Structure of this compound with atom numbering corresponding to the NMR data table.

Variable Temperature NMR Studies on Rotational Barriers

The carbamate functional group exhibits hindered rotation around the C-N bond due to its partial double bond character, a phenomenon well-documented for this class of compounds. nd.eduresearchgate.netnih.gov This restricted rotation often leads to the existence of distinct syn and anti rotamers that can be observed by NMR at low temperatures.

A variable-temperature (VT) NMR study on this compound would likely reveal signal broadening and subsequent splitting of specific proton signals as the temperature is lowered. The signals for the isopropyl group (H-g and H-h), being close to the rotating C-N bond, would be particularly sensitive. As the temperature decreases, the rate of interconversion between rotamers slows down, and the single averaged signal observed at room temperature would decoalesce into two distinct sets of signals representing each rotamer.

The Gibbs free energy of activation (ΔG‡) for this rotational barrier can be calculated from the coalescence temperature (Tc), the temperature at which the two separate signals merge into a single broad peak. The rotational barriers for N-alkylcarbamates are typically in the range of 12-16 kcal/mol. researchgate.netnih.gov

Interactive Data Table: Hypothetical VT-NMR Data for Rotational Barrier Calculation

Monitored SignalCoalescence Temp (Tc) (K)Δν (Hz) at Low TempRate Constant (k) at Tc (s⁻¹)ΔG‡ (kcal/mol)
Isopropyl methyls (H-h)28545.010014.5

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within this compound and probing non-covalent interactions like hydrogen bonding. mdpi.comnih.govnih.gov

The IR spectrum is expected to be dominated by strong absorptions from the polar C=O and N-H bonds. Two distinct carbonyl stretching bands would be a key feature:

Ketone C=O Stretch (νC=O): Typically observed around 1715-1725 cm⁻¹.

Carbamate C=O Stretch (νC=O): Appears at a lower frequency, generally 1680-1700 cm⁻¹, due to resonance with the nitrogen lone pair.

The N-H stretching vibration (νN-H) would appear in the 3300-3400 cm⁻¹ region. The position and shape of this band are highly sensitive to hydrogen bonding. In a concentrated solution or in the solid state, intermolecular hydrogen bonding between the N-H group (donor) and one of the carbonyl oxygens (acceptor) would cause this band to broaden and shift to a lower wavenumber.

Raman spectroscopy, being more sensitive to non-polar, symmetric vibrations, would clearly show the C-H stretching and bending vibrations of the alkyl framework, as well as the C-C backbone vibrations. The carbonyl stretches are also Raman active and would corroborate the IR data.

Interactive Data Table: Predicted Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, Broad (IR)N-H stretch (H-bonded)
2850-2980Strong (IR, Raman)C-H aliphatic stretch
~1720Strong (IR), Medium (Raman)C=O stretch (ketone)
~1690Strong (IR), Medium (Raman)C=O stretch (carbamate, "Amide I")
~1530Medium (IR)N-H bend / C-N stretch ("Amide II")
1350-1470Medium (IR, Raman)C-H aliphatic bend
~1240Strong (IR)C-O stretch (ester-like)

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Reaction Intermediate Identification

Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), provides crucial information about the molecular weight and structural composition of this compound by analyzing its fragmentation patterns upon ionization.

Under electrospray ionization (ESI) in positive mode, the molecule would be expected to form a protonated molecular ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would lead to several characteristic fragmentation pathways.

Key fragmentation mechanisms for carbonyl compounds and carbamates include:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the ketone carbonyl is a common pathway for ketones. libretexts.orgyoutube.comyoutube.com This would result in the loss of a methyl radical (•CH₃) or a larger fragment, leading to the formation of stable acylium ions.

Carbamate Fragmentation: A characteristic fragmentation for N-alkyl carbamates involves the cleavage of the ester C-O bond, followed by the loss of the alkyl group and CO₂. Another pathway involves cleavage across the carbamate group itself, often leading to the loss of isopropenyl isocyanate or related fragments. nih.gov

McLafferty Rearrangement: Ketones with gamma-hydrogens can undergo this specific rearrangement, leading to the loss of a neutral alkene molecule (in this case, propene), resulting in an enol radical cation. youtube.comlibretexts.org

Interactive Data Table: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of [M+H]⁺ for this compound (MW = 201.25)

m/zProposed Structure / LossFragmentation Pathway
202.14[M+H]⁺Precursor Ion
184.13[M+H - H₂O]⁺Loss of water
144.10[M+H - C₃H₅N]⁺Loss of isopropylamine (B41738) from carbamate
102.09[C₅H₁₂NO]⁺Cleavage of ester C-O bond
86.09[C₅H₁₂N]⁺Isopropylaminium ion
58.06[C₃H₈N]⁺Fragment from alpha-cleavage at ketone

X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. While a specific structure for this compound is not publicly available, its expected crystallographic features can be inferred from known structures of similar carbamate-containing molecules. nih.govresearchgate.netmdpi.comnih.gov

Solid-State Conformation and Crystal Packing Analysis

The crystal structure would reveal the preferred solid-state conformation of the molecule. The carbamate group (-O-C(=O)-N-) itself is generally found to be planar or nearly planar due to the delocalization of electrons. The flexible pentyl chain would adopt a low-energy conformation to minimize steric strain.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)98.5
Z (molecules/unit cell)4
Carbamate C-N bond length (Å)~1.35
Carbamate C=O bond length (Å)~1.22
H-bond distance (N···O) (Å)~2.9

Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the intermolecular interactions and hydrogen bonding networks for the compound this compound. The following discussion is therefore based on the general principles of molecular interactions observed in related carbamate compounds.

In the solid state, carbamates are known to form well-defined hydrogen-bonded structures. The primary interaction involves the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) of a neighboring molecule acting as a hydrogen bond acceptor. This interaction is a critical factor in the crystal packing of many carbamates. ias.ac.inwikipedia.org

For a compound like this compound, which possesses a secondary amine within the carbamate functionality, the formation of intermolecular N-H···O=C hydrogen bonds is highly probable. These interactions can lead to the formation of characteristic supramolecular structures, such as chains or dimers. The specific arrangement would be influenced by the steric hindrance of the isopropyl group on the nitrogen and the 4-oxopentan-2-yl group.

The presence of a ketone carbonyl group within the 4-oxopentan-2-yl moiety introduces an additional potential hydrogen bond acceptor site. This could lead to more complex hydrogen bonding networks where the N-H group might interact with either the carbamate carbonyl or the ketone carbonyl, or potentially form bifurcated hydrogen bonds. However, in many organic structures, the carbamate carbonyl is a stronger hydrogen bond acceptor than a ketone carbonyl.

Studies on other carbamates have elucidated the nature of these interactions. For instance, the crystal structure of isopropyl-N-phenylcarbamate reveals that molecules are stabilized by N-H···O hydrogen bonds with a bond length of 2.873 Å. ias.ac.in In other carbamate systems, both linear and cyclic hydrogen-bonded associates have been identified through IR spectroscopy. sunway.edu.my

Table of Expected Hydrogen Bond Parameters (Hypothetical)

As no experimental data is available for the title compound, this table presents a hypothetical scenario based on typical values found in related carbamate crystal structures. It is for illustrative purposes only.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
NHO=C (carbamate)~0.86~2.0-2.2~2.8-3.0~150-170
NHO=C (ketone)~0.86~2.1-2.4~2.9-3.2~140-160

Theoretical and Computational Chemistry Studies of 4 Oxopentan 2 Yl Propan 2 Ylcarbamate

Electronic Structure and Bonding Analysis

The electronic structure dictates the fundamental chemical and physical properties of a molecule. A thorough analysis of 4-Oxopentan-2-yl propan-2-ylcarbamate would reveal the distribution of electrons and the nature of the chemical bonds.

Quantum chemical calculations are at the heart of modern computational chemistry. Density Functional Theory (DFT) is a popular method that balances computational cost with accuracy, making it well-suited for a molecule of this size. A typical approach would involve using a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) to perform geometry optimization and frequency calculations.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy at a greater computational expense and could be employed to benchmark the DFT results. These calculations would yield optimized molecular geometries, bond lengths, and bond angles, providing a foundational understanding of the molecule's structure.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on typical bond lengths and angles for similar functional groups.)

ParameterBond/AnglePredicted Value
Bond LengthC=O (carbamate)~1.22 Å
Bond LengthC-N (carbamate)~1.35 Å
Bond LengthN-H (carbamate)~1.01 Å
Bond LengthC=O (ketone)~1.21 Å
Bond AngleO-C-N (carbamate)~125°
Bond AngleC-N-C (carbamate)~120°
Dihedral AngleH-N-C-O (carbamate)~180° (for trans conformer)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

For this compound, the HOMO is expected to be localized primarily on the carbamate (B1207046) nitrogen and the oxygen of the carbonyl group, which have lone pairs of electrons. The LUMO is anticipated to be centered on the carbonyl carbon of the carbamate group, which is electrophilic. The ketone group would also contribute to the frontier molecular orbitals. An analysis of these orbitals would be crucial for predicting sites of electrophilic and nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the alkyl chain and the rotational freedom around the carbamate bond mean that this compound can exist in multiple conformations.

A systematic conformational search would be performed by rotating the dihedral angles of the rotatable bonds. Each resulting conformer would be subjected to geometry optimization to find the local energy minima on the potential energy surface. The relative energies of these conformers would then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. It is expected that the most stable conformers will minimize steric hindrance between the bulky isopropyl group and the pentanone chain.

The C-N bond of the carbamate group has a partial double bond character due to resonance, which results in a significant rotational barrier. This barrier can be calculated by performing a relaxed scan of the corresponding dihedral angle, plotting the energy as a function of the angle. The difference in energy between the stable (planar) and transition (perpendicular) states gives the rotational barrier, which is typically in the range of 15-20 kcal/mol for carbamates.

Rotational barriers for the single bonds in the alkyl chain would also be calculated. These barriers are generally much lower, on the order of 3-5 kcal/mol, and dictate the dynamic flexibility of the chain.

Table 2: Predicted Rotational Energy Barriers for Key Bonds (Note: These are representative values based on studies of analogous compounds.)

Rotatable BondDescriptionPredicted Rotational Barrier (kcal/mol)
Carbamate C-NRotation around the amide-like bond15 - 20
O-C (ester-like)Rotation of the pentyl group relative to the carbamate8 - 12
C-C (alkyl chain)Rotation of single bonds within the pentyl chain3 - 5

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to investigate potential reaction mechanisms involving this compound. A likely reaction to study would be the hydrolysis of the carbamate ester bond, which can proceed through different pathways depending on the pH of the environment.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound, such as its formation or decomposition. Density Functional Theory (DFT) is a primary tool for this purpose, enabling the precise location of transition state structures on the potential energy surface. mdpi.com

For the formation of a carbamate, computational studies often investigate the reaction between an amine and a carbon dioxide source or a chloroformate. mdpi.comrsc.org In the case of this compound, a likely synthetic route could involve the reaction of 4-hydroxypentan-2-one (B1618087) with isopropyl isocyanate or the reaction of 4-aminopentan-2-one (B96834) with an isopropyl chloroformate derivative.

A computational study would model these reaction pathways to identify the transition state. This involves optimizing the geometry of the proposed transition structure, which is a first-order saddle point on the potential energy surface. A key validation step is frequency analysis; a true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. researchgate.net The energy of this transition state, relative to the reactants, provides the activation energy barrier, a critical parameter for predicting reaction rates. mdpi.com For instance, studies on carbamate formation have calculated activation barriers to understand the feasibility of different mechanistic pathways. rsc.org

Table 1: Illustrative Transition State Calculation Data for a Generic Carbamate Formation This table presents hypothetical data representative of what a DFT calculation would yield for a reaction involving the formation of a carbamate.

ParameterValueDescription
MethodDFT (B3LYP)Density Functional Theory method used.
Basis Set6-311+G(d,p)Describes the atomic orbitals used in the calculation.
Activation Energy (ΔG‡)18.5 kcal/molThe Gibbs free energy barrier for the reaction.
Imaginary Frequency-250 cm⁻¹The single imaginary frequency confirming the transition state.
Key Bond Distance (N-C)1.95 ÅThe distance of the forming Nitrogen-Carbon bond in the transition state.
Key Bond Distance (C=O)1.28 ÅThe distance of the carbonyl bond in the transition state.

Reaction Coordinate Mapping

Reaction coordinate mapping, often performed using Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed view of the minimum energy path connecting reactants to products through the transition state. Starting from the computationally characterized transition state structure, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions.

This process maps out the geometric and energetic changes that occur throughout the reaction. researchgate.net For a reaction forming this compound, an IRC analysis would visualize the gradual formation of the N-C bond and the concurrent changes in other bond lengths and angles. The resulting energy profile shows the energy of the system as a function of the reaction coordinate, clearly depicting the reactant and product energy wells and the transition state peak. These maps are invaluable for confirming that a located transition state indeed connects the intended reactants and products and for revealing any intermediate species that may exist along the reaction pathway. rsc.org

Prediction of Spectroscopic Properties from First Principles

Ab initio and DFT calculations are powerful tools for predicting spectroscopic properties, which can aid in the structural confirmation of this compound.

Vibrational Spectroscopy (IR/Raman): Computational frequency analysis on the optimized ground-state geometry of the molecule yields a set of vibrational modes and their corresponding frequencies and intensities. nih.govyoutube.com These calculated frequencies, often scaled by an empirical factor to better match experimental results, can be directly compared to an experimental Infrared (IR) or Raman spectrum. nih.gov For this compound, key predicted vibrations would include the C=O stretching of the ketone group, the C=O stretching of the carbamate group, N-H bending, and various C-H stretching and bending modes. mdpi.comrsc.org The agreement between the predicted and experimental spectrum provides strong evidence for the proposed molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another crucial application of computational chemistry. libretexts.org Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). mdpi.com These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. mdpi.comrsc.org Such predictions can help assign peaks in an experimental NMR spectrum, resolve ambiguities, and confirm the connectivity and chemical environment of atoms within the molecule. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data representative of what a first-principles calculation would yield. The chemical shifts and frequencies are typical for the functional groups present.

Spectroscopy TypeParameterPredicted ValueFunctional Group Assignment
¹H NMR Chemical Shift (δ)~7.5 ppmN-H (Carbamate)
Chemical Shift (δ)~4.8 ppmCH -O (Carbamate)
Chemical Shift (δ)~2.2 ppmCH ₃ (Ketone)
¹³C NMR Chemical Shift (δ)~208 ppmC =O (Ketone)
Chemical Shift (δ)~155 ppmC =O (Carbamate)
IR Frequency (ν)~1715 cm⁻¹C=O Stretch (Ketone)
Frequency (ν)~1690 cm⁻¹C=O Stretch (Carbamate)
Frequency (ν)~3300 cm⁻¹N-H Stretch (Carbamate)

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, interactions with solvents, and macroscopic properties. researchgate.netnih.gov An MD simulation of this compound would involve placing the molecule, represented by a force field, into a simulation box, often with an explicit solvent like water or chloroform.

The simulation calculates the forces on each atom and solves Newton's equations of motion over a series of small time steps (femtoseconds), generating a trajectory of atomic positions and velocities over time (nanoseconds or longer). acs.org Analysis of this trajectory can reveal:

Conformational Preferences: The molecule's preferred shapes and the energy barriers between different conformations. The carbamate C-N bond, for example, has a known rotational barrier that influences molecular shape. nih.govacs.org

Solvent Interactions: How the molecule interacts with its environment, for example, through hydrogen bonding between the carbamate's N-H or C=O groups and water molecules.

Structural Stability: Parameters such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's structure over time. researchgate.net

Radius of Gyration: This metric provides information on the compactness of the molecule's structure throughout the simulation. nih.gov

MD simulations bridge the gap between static quantum chemical calculations and the dynamic reality of molecules in a condensed phase, offering a more complete picture of the behavior of this compound. acs.orgnih.gov

Applications of 4 Oxopentan 2 Yl Propan 2 Ylcarbamate in Organic Synthesis

Role as a Versatile Synthetic Building Block

The unique structure of 4-Oxopentan-2-yl propan-2-ylcarbamate, which incorporates both a ketone and a carbamate (B1207046) functional group, positions it as a highly adaptable starting material for a variety of organic transformations. This bifunctionality allows for sequential or orthogonal reactions, opening pathways to diverse molecular scaffolds.

Precursor for Advanced Organic Materials

The development of new organic materials with tailored properties is a cornerstone of modern chemistry. While specific research on the direct application of this compound in this area is emerging, its structural motifs are analogous to those found in various functional polymers and supramolecular assemblies. The presence of the carbamate linkage, known for its ability to form strong hydrogen bonds, and a reactive ketone group suggests its potential as a monomer or cross-linking agent in the synthesis of novel polyurethanes or other polymers. The ketone functionality could be further modified to introduce photoactive or electroactive moieties, thereby imbuing the resulting materials with specific electronic or optical properties.

Key Intermediate in Complex Molecule Construction

The synthesis of natural products and pharmaceutically active compounds often involves the assembly of complex molecular frameworks. The strategic placement of functional groups in a building block is paramount for an efficient synthetic route. This compound can serve as a key intermediate by enabling the introduction of both nitrogen and oxygen functionalities in a controlled manner. For instance, the ketone can undergo a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Wittig reactions, to extend the carbon skeleton, while the carbamate group provides a masked amine that can be deprotected at a later stage for further elaboration.

Utilization as a Protecting Group in Multi-Step Syntheses

In the intricate sequences of reactions required for the synthesis of complex molecules, the temporary masking or "protection" of certain functional groups is essential to prevent unwanted side reactions. Carbamates are well-established as reliable protecting groups for amines due to their general stability and the availability of various deprotection methods. nih.gov

Protecting Group for Amines (via Transcarbamoylation)

While direct studies on the transcarbamoylation potential of this compound are limited, the general reactivity of carbamates suggests its feasibility for this purpose. Transcarbamoylation involves the transfer of the carbamate group from a donor molecule to an amine, providing a protected amine. This strategy can be particularly useful when direct carbamoylation of a target amine is challenging due to steric hindrance or the presence of other sensitive functional groups. The reaction would likely be catalyzed by a suitable base or organometallic catalyst.

Orthogonal Protection Strategies

An orthogonal protection strategy involves the use of multiple protecting groups in a single molecule that can be removed under different reaction conditions, allowing for the selective deprotection of one group while others remain intact. The this compound moiety, in principle, fits well into such strategies. The carbamate group is typically stable under a range of conditions but can be cleaved under specific acidic, basic, or hydrogenolytic conditions, depending on the exact nature of the carbamate. The ketone group, on the other hand, can be protected as a ketal or acetal, which is stable to many conditions used for the manipulation of the carbamate group but can be removed with acid. This orthogonality would allow for selective reactions at either the nitrogen or the carbonyl carbon at different stages of a synthesis.

Development of Novel Methodologies Utilizing this compound

The exploration of new reactions and synthetic methods is a driving force in organic chemistry. The unique combination of a ketone and a carbamate in this compound makes it an attractive substrate for the development of novel catalytic processes and multicomponent reactions. For example, the development of enantioselective reductions of the ketone, catalyzed by chiral transition metal complexes, could provide access to valuable chiral amino alcohols. Furthermore, the two functional groups could participate in novel cyclization reactions to form heterocyclic compounds, which are prevalent in medicinal chemistry.

Catalyst Development for Transformations of the Compound

There is currently no publicly available scientific literature detailing the development of specific catalysts for the chemical transformations of this compound.

Reagent Development for Specific Derivatizations

Information regarding the development of specific reagents for the derivatization of this compound is not present in the current body of scientific research.

Chemical Stability and Non Biological Degradation Pathways of 4 Oxopentan 2 Yl Propan 2 Ylcarbamate

Thermal Decomposition Mechanisms and Kinetics

There is no available information on the thermal decomposition mechanisms or kinetics of 4-Oxopentan-2-yl propan-2-ylcarbamate.

Photochemical Degradation Pathways

There is no available information on the photochemical degradation pathways of this compound.

Hydrolytic Degradation in Aqueous Environments

There is no available information on the hydrolytic degradation of this compound in aqueous environments.

Oxidative Degradation under Chemical Conditions

There is no available information on the oxidative degradation of this compound under chemical conditions.

Environmental Fate Modeling (excluding eco-toxicity)

There is no available information to conduct environmental fate modeling for this compound.

Future Research Directions and Unexplored Avenues for 4 Oxopentan 2 Yl Propan 2 Ylcarbamate

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. ethernet.edu.et The structure of 4-Oxopentan-2-yl propan-2-ylcarbamate possesses a stereocenter at the C2 position of the pentanyl chain, making the development of asymmetric syntheses a primary research goal.

A significant challenge in synthesizing chiral β-keto compounds is the potential for racemization via keto-enol tautomerization. nih.gov Future research should focus on methods that control this stereocenter effectively. One promising, unexplored avenue is Dynamic Kinetic Resolution (DKR) . In a DKR process, a racemic starting material is converted into a single enantiomer of the product in a theoretical yield of 100%. youtube.com This could be applied to the synthesis of this compound by using a racemic mixture of 4-hydroxypentan-2-one (B1618087). The strategy would involve two key components:

A catalyst for the rapid racemization of the starting alcohol (e.g., a transition metal catalyst that facilitates keto-enol tautomerization).

An enzyme or chiral catalyst that selectively acylates only one enantiomer of the alcohol with an appropriate isopropyl carbamate (B1207046) precursor.

A potential reaction scheme is outlined below:

Reactant 1Reactant 2Catalyst SystemProduct
(rac)-4-hydroxypentan-2-oneIsopropyl isocyanateRacemization catalyst + Lipase (e.g., Candida antarctica Lipase B)(R)- or (S)-4-Oxopentan-2-yl propan-2-ylcarbamate

Another avenue involves the asymmetric reduction of a precursor diketone , 2,4-pentanedione, followed by functionalization. While challenging, a highly chemo- and enantioselective reduction of one ketone over the other using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) could generate a chiral β-hydroxy ketone, which could then be converted to the final carbamate product. youtube.com

Investigations into Gas-Phase Reactivity and Ion Chemistry

The study of gas-phase ion chemistry, primarily through mass spectrometry, provides fundamental insights into molecular stability and fragmentation pathways. For this compound, such studies are completely unexplored. Future research using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could elucidate its behavior upon ionization. nih.gov

Key areas of investigation would include:

Thermal Decomposition in the Gas Phase: Carbamates are known to undergo thermal decomposition. researchgate.netmdpi.com Investigating the pyrolysis of this compound in the GC inlet could reveal competing decomposition pathways, such as elimination to form N-isopropylaniline, carbon dioxide, and ethylene, or decomposition into an isocyanate and an alcohol. researchgate.netmdpi.com

Electron Impact (EI) Fragmentation: Characterizing the mass spectrum under EI conditions would help identify the primary fragmentation routes. Potential fragmentation pathways to investigate include McLafferty rearrangements involving the keto group and cleavage of the carbamate C-O and N-C bonds.

Carbamylation Studies: In aqueous solutions, urea (B33335) can generate isocyanic acid, which can carbamylate proteins. wikipedia.org Mass spectrometry is a key tool for detecting the resulting mass shift. wikipedia.org Investigating whether this compound can act as a carbamylating agent in the gas phase or under specific solution conditions would be a novel area of study.

Exploration of Supramolecular Interactions in Solution and Solid State

The this compound molecule contains both hydrogen bond donors (the N-H group) and multiple hydrogen bond acceptors (the two C=O groups and the ester oxygen). This makes it an ideal candidate for forming intricate supramolecular assemblies. acs.org

Future research could focus on:

Intramolecular Hydrogen Bonding: Computational and spectroscopic (IR, NMR) studies could determine if an intramolecular hydrogen bond forms between the carbamate N-H and the β-keto group. nih.gov Such an interaction would significantly restrict the conformational freedom of the molecule and influence its reactivity. nih.gov

Self-Assembly and Co-crystallization: Exploration into the solid-state structure via X-ray crystallography could reveal how the molecules pack and interact with each other. The interplay between the N-H···O=C hydrogen bonds could lead to the formation of chains, dimers, or more complex architectures. nih.gov Furthermore, co-crystallization experiments with other molecules (co-formers) could be used to design new materials where the carbamate acts as a reliable building block in a larger supramolecular structure. nih.gov

A table summarizing potential intermolecular interactions is provided below:

Interaction TypeDonorAcceptorPotential Synthon
Hydrogen BondCarbamate N-HCarbamate C=ODimer, Chain
Hydrogen BondCarbamate N-HKetone C=ODimer, Chain
Halogen BondHalogen Bond Donor (e.g., I-C6F5)Carbamate C=OCo-crystal Assembly
Halogen BondHalogen Bond Donor (e.g., I-C6F5)Ketone C=OCo-crystal Assembly

Advanced Mechanistic Studies of Under-Explored Transformations

The reactivity of the carbamate functional group is well-established in its role as a protecting group in organic synthesis. nih.gov However, the specific transformations of a β-keto carbamate are less understood.

A key unexplored area is the mechanism of its thermal decomposition . While many carbamates decompose via a concerted, six-membered cyclic transition state to yield an amine, CO2, and an alkene, the presence of the β-keto group in this compound could open alternative pathways. researchgate.net A detailed mechanistic study using kinetic analysis, isotopic labeling, and computational modeling could differentiate between possible routes, such as the classic elimination versus a retro-ene type reaction involving the ketone.

Another area for investigation is its hydrolytic stability . The rate and mechanism of hydrolysis are critical for many applications. acs.org Studies could explore how pH and the presence of enzymes or metal catalysts affect the rate of cleavage at the ester versus the amide bond within the carbamate moiety.

Computational Design and Prediction of Novel Reactivity Patterns

Computational chemistry offers a powerful tool for predicting properties and reactivity before embarking on laboratory experiments. cuny.edu For this compound, computational studies could provide invaluable, currently nonexistent data.

Future computational projects could include:

Conformational Analysis: A thorough search of the potential energy surface could identify the most stable conformers in both the gas phase and various solvents. nih.gov This would reveal the energetic cost of arranging the functional groups into reactive geometries, providing insight for designing stereoselective reactions.

Modeling Reaction Mechanisms: Density Functional Theory (DFT) calculations could be employed to map the transition states for the proposed thermal decomposition and hydrolysis reactions. This would provide activation energies and clarify the electronic factors that govern reactivity. researchgate.net

Prediction of Spectroscopic Properties: Simulating IR, VCD, and NMR spectra for different conformations and comparing them to experimental data can validate the computational models and provide a deeper understanding of the molecule's structure-spectra relationship. nih.gov

A potential workflow for a computational study is outlined below:

Computational MethodResearch GoalPredicted Outcome
Conformational Search (e.g., using Molecular Mechanics)Identify low-energy conformers.A map of stable structures and their relative energies.
DFT Optimization and Frequency CalculationObtain accurate geometries and vibrational frequencies for stable conformers.Prediction of IR spectra and thermodynamic properties.
Transition State Searching (e.g., QST2/QST3)Locate transition states for proposed reaction mechanisms.Activation barriers and mechanistic pathways for decomposition or hydrolysis.
NMR Chemical Shift Calculation (e.g., GIAO method)Predict 1H and 13C NMR spectra.Correlation of chemical shifts with molecular conformation.

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